molecular formula C8H10BClO2 B8401825 (5-Chloro-2-ethylphenyl)boronic acid

(5-Chloro-2-ethylphenyl)boronic acid

Cat. No.: B8401825
M. Wt: 184.43 g/mol
InChI Key: KHQUXEAMRHNRCB-UHFFFAOYSA-N
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Description

(5-Chloro-2-ethylphenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BClO2 and its molecular weight is 184.43 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BClO2

Molecular Weight

184.43 g/mol

IUPAC Name

(5-chloro-2-ethylphenyl)boronic acid

InChI

InChI=1S/C8H10BClO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,11-12H,2H2,1H3

InChI Key

KHQUXEAMRHNRCB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)CC)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-1-ethyl-2-iodo-benzene (5 g, 18.8 mmol) in anhydrous tetrahydrofuran (40 ml), cooled to −30° C., was added isopropyl magnesium chloride (2 M in tetrahydrofuran, 10 ml, 20 mmol) dropwise. After stirring at −30° C. for 30 minutes, trimethyl borate (4.2 ml, 38 mmol) was added dropwise and the mixture was stirred for 1.5 hours. The mixture was treated with hydrochloric acid (1 M, 25 ml), ethyl acetate (100 ml), and saturated aqueous sodium chloride solution (100 ml). The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The residue was treated with hexane (50 ml) and the solid was filtered to afford 5-chloro-2-ethyl-phenyl boronic acid (1.8 g, 52% yield) as a white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

i-Propylmagnesium chloride (2M sol. in THF, 8.98 mL, 17.95 mmol) was added drop wise to a solution of 4-chloro-1-ethyl-2-iodobenzene (4.35 g, 16.3 mmol) in dry THF (40 mL) at −30° C. and the reaction mixture was stirred at the same temperature for 30 min, under argon. After this time, trimethylborate (3.63 mL, 32.6 mmol) was added drop wise and the reaction mixture was stirred at the same temperature for 1.5 h. HCl (1 M, 16 mL) was added and the reaction mixture extracted with EtOAc (3×50 mL). The combined organic layers were dried over sodium sulfate and, after removal of the solvent, a solid was obtained, which was triturated with hexane to obtain the title compound as a white solid (2.15 g, 72%).
Quantity
8.98 mL
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Yield
72%

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